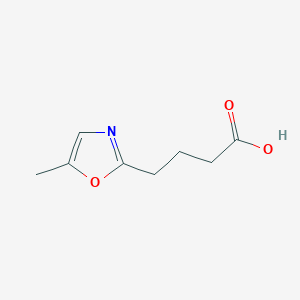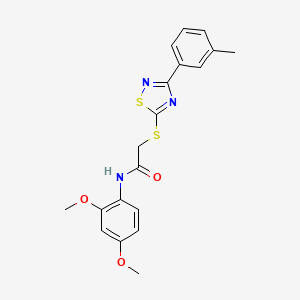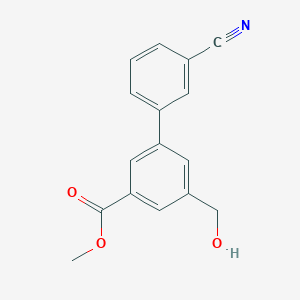
Ácido 4-(5-metil-1,3-oxazol-2-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structural and synthetic aspects, which can be informative for understanding similar compounds. For instance, the synthesis and structural analysis of N-(pyridin-3-yl)-succinamic acid is detailed, which shares a similar backbone to the compound . Additionally, the synthesis of a potential inhibitor of mycolic acid biosynthesis, which is a derivative of butanoic acid, is also described .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of N-(pyridin-3-yl)-succinamic acid is likely to involve the formation of an amide bond between the pyridine derivative and succinic acid . Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a derivative of butanoic acid, involves the formation of a cyclopropene analogue, which is a complex synthetic route indicating the versatility in modifying butanoic acid derivatives .
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-yl)-succinamic acid is characterized by single crystal X-ray diffraction studies, revealing a bent side chain and specific hydrogen bonding patterns that contribute to the stability of the crystal structure . This information is crucial for understanding the molecular interactions and stability of similar compounds like 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.
Chemical Reactions Analysis
While the specific chemical reactions of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid are not detailed, the papers provide examples of chemical modifications on related structures. For instance, the tert-butylation and tritylation of 4-nitro-1,2,3-triazole demonstrate the reactivity of such compounds under acid catalysis . These reactions are indicative of the types of chemical transformations that can be applied to similar molecular frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported. However, the crystal structure analysis and synthesis routes suggest that these compounds are likely to have solid-state stability and may exhibit specific solubility characteristics based on their functional groups and molecular interactions, as seen in the case of N-(pyridin-3-yl)-succinamic acid .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antimicrobiano del ácido 4-(5-metil-1,3-oxazol-2-il)butanoico y sus derivados. Estos compuestos han mostrado actividad contra varios patógenos, incluyendo bacterias (por ejemplo, Staphylococcus aureus, Escherichia coli) y hongos (por ejemplo, Candida albicans, Aspergillus niger). El patrón de sustitución influye significativamente en su eficacia .
- Las investigaciones han revelado que ciertos derivados de oxazol, incluido el ácido 4-(5-metil-1,3-oxazol-2-il)butanoico, exhiben propiedades anticancerígenas. Estos compuestos pueden interferir con el crecimiento, la proliferación y la supervivencia de las células cancerosas .
- Por ejemplo, los estudios han evaluado sus efectos en líneas celulares específicas de cáncer utilizando ensayos como la prueba MTT, que mide la actividad enzimática mitocondrial y la viabilidad celular .
- Notablemente, un estudio reciente investigó la actividad antiviral de compuestos relacionados contra la entrada del pseudovirus SARS-CoV-2, centrándose en la proteína de pico viral y la entrada del virus mediada por ACE2 .
- Los derivados de oxazol, incluido el ácido 4-(5-metil-1,3-oxazol-2-il)butanoico, se han explorado por su potencial antiinflamatorio. Estos compuestos pueden modular las vías inflamatorias y reducir la inflamación .
- Algunas moléculas basadas en oxazol exhiben efectos antidiabéticos y antiobesidad prometedores. Los investigadores han estudiado su impacto en el metabolismo de la glucosa y la adipogénesis .
- Los derivados de oxazol sustituidos con fenilo que contienen flúor se han investigado por sus propiedades herbicidas. Estos compuestos pueden servir como herbicidas potenciales .
Propiedades Antimicrobianas
Actividad Anticancerígena
Potencial Antiviral
Efectos Antiinflamatorios
Investigación Antidiabética y Antiobesidad
Actividades Herbicidas
En resumen, el ácido 4-(5-metil-1,3-oxazol-2-il)butanoico y sus derivados ofrecen un amplio espectro de actividades biológicas, lo que los convierte en valiosos para las aplicaciones médicas. Los investigadores continúan explorando su potencial en varios campos, desde la terapia antimicrobiana hasta el tratamiento del cáncer. Tenga en cuenta que se necesitan más estudios para comprender completamente sus mecanismos y optimizar su uso en medicina y agricultura . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to a range of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Análisis Bioquímico
Biochemical Properties
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as monoamine oxidase . The interaction with monoamine oxidase suggests that 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid may influence the metabolism of neurotransmitters, thereby affecting neurological functions. Additionally, the oxazole ring in the compound allows it to bind with various proteins, potentially altering their structure and function .
Cellular Effects
The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can alter the expression of genes related to cell survival and death, thereby impacting cellular homeostasis. Moreover, its interaction with metabolic enzymes can influence cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For example, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to altered levels of neurotransmitters . Additionally, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical activities, which can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The involvement of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The interaction with binding proteins can influence its localization and concentration within cells, thereby modulating its biochemical activity .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is crucial for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to these compartments, influencing its interaction with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4-(5-methyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDPYVLIFPFCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)






![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)
![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)
![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)
